Potassium guaiacolsulfate
Description
Historical Trajectories of Academic Inquiry
The scientific narrative of potassium guaiacolsulfonate began over a century ago, with its initial development aimed at improving upon the properties of its precursor, guaiacol (B22219). metoree.comresearchgate.net
Early Investigations and Conceptual Frameworks
The precursor to potassium guaiacolsulfonate, guaiacol, was first isolated in 1826 from guaiac (B1164896) resin. metoree.com The synthesis of a potassium sulfonate derivative from guaiacol was later achieved in 1881. metoree.com Early research was driven by the need to modify guaiacol to reduce its unpleasant taste and irritative effects. researchgate.net The process of sulfonation was employed to achieve this, leading to the creation of potassium guaiacolsulfonate. researchgate.net
Early 20th-century research focused on the fundamental identification and determination of the compound. For instance, a 1918 publication in Industrial & Engineering Chemistry by Samuel Palkin detailed methods for its analysis. acs.orgacs.org The conceptual framework of this era was primarily centered on its application as an expectorant, a substance that helps clear mucus from the airways. chembk.com
Evolution of Research Paradigms for the Chemical Compound
The research paradigm for potassium guaiacolsulfonate has significantly evolved from its early focus on empirical applications. While initial studies were concerned with its basic properties and clinical efficacy, the advent of modern analytical techniques has shifted the focus towards a more mechanistic and molecular understanding.
A critical aspect of this evolution has been the investigation into its isomeric composition. The synthesis of potassium guaiacolsulfonate from guaiacol can result in two primary positional isomers: potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) and potassium 3-hydroxy-4-methoxybenzenesulfonate (B1183059) (also known as potassium 5-guaiacolsulfonate). nih.govnih.govontosight.ai Research in the late 1970s and 1980s began to employ techniques like high-pressure liquid chromatography (HPLC) to separate and quantify these isomers. nih.govnih.gov Studies revealed that commercial preparations predominantly consist of the 4-sulfonate isomer. nih.govnih.gov
This shift towards detailed chemical analysis highlighted the complexities of the compound and the need for more sophisticated quality control. Further investigations using methods like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction have provided deeper insights into the physicochemical properties and structural characteristics of the different isomers and their hydrated forms. researchgate.netnih.govnih.govmagtechjournal.com This progression reflects a broader trend in pharmaceutical science from empirical use to a mechanism-based understanding.
Contemporary Significance in Chemical and Biological Sciences
In modern science, potassium guaiacolsulfonate is investigated for its fundamental interactions with biological systems and its utility in chemical processes.
Foundational Contributions to Biochemical Understanding
Recent research has explored the biochemical interactions of potassium guaiacolsulfonate, providing insights into cellular mechanisms. One significant area of study is its effect on enzymes. It has been shown to have an inhibitory effect on human carbonic anhydrases, enzymes that are vital for regulating pH and fluid balance. This inhibitory action is attributed to the compound binding to the enzyme's active site.
Furthermore, studies have evaluated its interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. While some cough suppressants show potent inhibitory effects on certain CYP isoforms, studies indicate that potassium guaiacolsulfonate does not have remarkable effects on the major CYP activities (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A). pa2online.org Its antioxidant properties have also been a subject of biochemical investigation, where it is used as a tool to study processes like the inhibition of hydroxyl radical oxidation. nih.gov These studies contribute to a foundational understanding of how sulfonated phenolic compounds can interact with key biological pathways.
Role in Advanced Chemical Synthesis Methodologies
Beyond its biological interactions, potassium guaiacolsulfonate and its precursor, guaiacol, serve roles in chemical synthesis. Guaiacol itself is an important fine chemical intermediate used in the synthesis of various compounds, including flavorants like vanillin (B372448). google.comwikipedia.orgforeverest.netfrontiersin.org
Potassium guaiacolsulfonate serves as a reagent in organic synthesis, particularly for creating sulfonamide derivatives. Its inherent surfactant properties, stemming from the combination of a polar sulfonate group and a nonpolar aromatic ring, have led to its use in industrial applications, such as in detergent formulations. Recent research has even explored its use in novel detection methods, for example, as an analyte whose antioxidant properties can be measured using nanozyme-based catalytic systems. nih.govresearchgate.net These applications demonstrate its utility as a versatile chemical entity in various synthetic and analytical methodologies.
Structure
3D Structure of Parent
Properties
CAS No. |
6100-07-8 |
|---|---|
Molecular Formula |
C7H7KO5S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
potassium;(2-methoxyphenyl) sulfate |
InChI |
InChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
UFSSZNFDFJFJBF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Advanced Chemical Synthesis and Derivatization Research of Potassium Guaiacolsulfate
Contemporary Synthetic Pathways and Methodological Advancements
The synthesis of potassium guaiacolsulfonate has evolved to address challenges related to selectivity and isomeric purity. Traditional methods often result in a mixture of isomers, necessitating advanced strategies for targeted synthesis and separation.
Chemo-selective Synthesis Strategies for Potassium Guaiacolsulfonate
The direct sulfonation of guaiacol (B22219) typically yields a mixture of isomers, primarily the 4- and 5-sulfonated products. Achieving chemo-selectivity, the preferential synthesis of one isomer over the other, is a key objective in synthetic research.
A notable strategy for achieving high purity of a single isomer involves a multi-step synthesis starting from a different precursor. A patented method discloses the preparation of 4-hydroxy-3-methoxy potassium benzenesulfonic acid with a purity exceeding 99%. This process begins with the sulfonation of 2-hydroxyacetanilide using sulfur trioxide in an organic solvent. The resulting 2-hydroxy-5-sulfo acetanilide (B955) undergoes acetamido hydrolysis and diazotization under acidic conditions. Subsequent methoxylation of the diazonium salt with a methanol (B129727) solution containing potassium hydroxide (B78521) yields 3-methoxy-4-hydroxy benzenesulfonic acid. The final step involves separation and purification in a potassium chloride solution to obtain the highly pure target product. google.com This approach circumvents the direct sulfonation of guaiacol, thereby avoiding the formation of isomeric mixtures. google.com
Historically, another approach to influence regioselectivity involved the acylation of the guaiacol hydroxyl group prior to sulfonation. A 1909 patent describes the sulfonation of acetyl and benzoyl guaiacol. The resulting acidylguaiacol sulfonic acids are then hydrolyzed to yield guaiacol sulfonic acid. This method suggests that the introduction of an acyl group can direct the sulfonation to a specific position on the aromatic ring, which, after hydrolysis, yields the desired isomer.
The temperature of the sulfonation reaction is also a critical factor in controlling the isomeric ratio. The sulfonation of phenols, in general, is known to be temperature-dependent. At lower temperatures, the ortho-isomer is often favored, while higher temperatures tend to yield the para-isomer as the major product. This principle can be applied to the sulfonation of guaiacol to selectively synthesize either the 4- or 5-guaiacolsulfonic acid isomer.
Isomeric Purity Control in Guaiacolsulfonate Synthesis
Commercial potassium guaiacolsulfonate is often a mixture of the potassium salts of 4- and 5-guaiacolsulfonic acid. The control and separation of these isomers are crucial for obtaining a well-defined chemical entity.
Various analytical techniques have been developed for the effective separation and quantification of the 4- and 5-guaiacolsulfonate isomers. High-Performance Liquid Chromatography (HPLC) has proven to be a particularly effective method. One study describes a paired-ion HPLC method that successfully separates the potassium salts of 4- and 5-guaiacolsulfonic acid. This method allows for the quantitative determination of each isomer in commercial dosage forms. ethz.chmdpi.com
Another established method for separating the isomers is fractional crystallization. This technique leverages the differential solubility of the two isomers to achieve separation. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the determination of isomeric content. Studies have shown that NMR can be used to accurately quantify the amounts of 3-hydroxy-4-methoxybenzenesulfonic acid monopotassium and 4-hydroxy-3-methoxybenzenesulfonate (B261531) monopotassium in a mixture, with results comparable to those obtained by HPLC.
The table below summarizes an exemplary HPLC method for the separation of potassium guaiacolsulfonate isomers.
| Parameter | Condition |
| Chromatographic Method | Paired-ion High-Pressure Liquid Chromatography |
| Counterion | Tetrabutylammonium (B224687) |
| Outcome | Separation of potassium 4-guaiacolsulfonate and 5-guaiacolsulfonate |
Catalytic Approaches in the Preparation of the Chemical Compound
While direct catalytic synthesis of potassium guaiacolsulfonate is not extensively documented in dedicated literature, research into the catalytic sulfonation of phenols and related compounds provides insight into potential catalytic strategies. The use of solid acid catalysts, for instance, presents an environmentally benign alternative to traditional sulfonation agents like concentrated sulfuric acid.
Studies on the vapor phase acylation of guaiacol have been conducted using various zeolites, such as MFI and BEA, which possess acidic properties. researchgate.net Although this is an acylation reaction, it demonstrates the feasibility of using solid acid catalysts for transformations involving guaiacol.
Furthermore, research on the hydrodeoxygenation of guaiacol has employed catalysts such as ruthenium on sulfonated porous aromatic frameworks and cobalt-graphene catalysts. mdpi.comnih.gov These studies highlight the use of sulfonated materials as catalyst supports or as catalysts themselves in reactions involving guaiacol. Sulfonated polymer nanotubes have also been developed as Brønsted acid catalysts for the conversion of oxygen-containing compounds. researchgate.net
The application of these catalytic systems to the direct and selective sulfonation of guaiacol to produce potassium guaiacolsulfonate is an area ripe for further investigation. The development of a robust and selective catalyst could significantly improve the efficiency and environmental footprint of the synthesis.
Novel Derivatization Strategies for Structure-Activity Probing
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. For potassium guaiacolsulfonate, this involves the design and synthesis of analogues to understand how structural modifications influence its chemical and physical properties.
Design and Synthesis of Guaiacolsulfonate Analogues
The synthesis of analogues of potassium guaiacolsulfonate can provide valuable information for SAR studies. While specific research on the derivatization of potassium guaiacolsulfonate for SAR is not abundant, general principles of drug design and analogue synthesis can be applied.
One approach involves the modification of the functional groups on the guaiacol ring. For instance, the hydroxyl and methoxy (B1213986) groups can be alkylated, acylated, or otherwise modified. The synthesis of various alkylated, alkenylated, and methoxylated derivatives of guaiacol has been reported in the context of studying their odor properties, which provides a synthetic basis for creating a library of analogues. nih.gov
Another strategy could involve the synthesis of bioisosteres, where functional groups are replaced with other groups that have similar physical or chemical properties. For example, the sulfonic acid group could be replaced with other acidic moieties to investigate the impact on the compound's properties.
The enzymatic synthesis of guaiacol oligomers has been explored to study their free-radical scavenging properties. nih.gov This approach of creating larger molecules based on the guaiacol scaffold could also be a strategy for derivatization.
The table below lists some potential derivatization strategies for guaiacolsulfonate for SAR studies.
| Derivatization Strategy | Potential Modification |
| Hydroxyl Group Modification | Alkylation, Acylation, Etherification |
| Methoxy Group Modification | Demethylation, Replacement with other alkoxy groups |
| Aromatic Ring Substitution | Introduction of halogens, nitro groups, or other substituents |
| Sulfonic Acid Group Modification | Esterification, Amidation, Replacement with other acidic groups |
| Oligomerization | Enzymatic or chemical synthesis of guaiacol-based oligomers |
The synthesis and subsequent evaluation of these analogues would provide crucial data to establish a comprehensive SAR for the guaiacolsulfonate scaffold.
Stereochemical Considerations in Derivatives of Potassium Guaiacolsulfate
The inherent structure of this compound itself does not possess a chiral center. However, the introduction of substituents during the derivatization process can lead to the formation of one or more stereocenters, resulting in the potential for enantiomers and diastereomers. The spatial arrangement of these substituents can significantly influence the biological activity and physicochemical properties of the resulting derivative.
In the broader field of medicinal chemistry, the synthesis of enantiomerically pure compounds is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects.
General strategies for achieving stereocontrol in the synthesis of chiral molecules include:
Asymmetric Synthesis: Employing chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over another.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the target molecule.
Chiral Resolution: Separating a racemic mixture of enantiomers, often through techniques like chiral chromatography or the formation of diastereomeric salts that can be separated by crystallization. wikipedia.orgnih.gov
Although these methods are standard in organic synthesis, their specific application to create chiral derivatives of this compound is not documented in the available scientific literature. Consequently, there are no published research findings or data tables to present regarding the stereochemical outcomes of such reactions. The development of stereoselective synthetic routes to access specific stereoisomers of this compound derivatives remains an open area for future research.
Elucidation of Molecular and Cellular Mechanisms of Potassium Guaiacolsulfate
Biochemical Interactions and Target Identification
The direct biochemical interactions and specific molecular targets of potassium guaiacolsulfonate are not extensively documented. However, research on structurally related compounds provides potential avenues for its mechanism of action, particularly concerning enzyme modulation.
There is a lack of specific enzyme kinetic studies for potassium guaiacolsulfonate. However, the broader class of sulfonate-containing compounds has been shown to interact with and inhibit various enzymes. For instance, studies on other organic sulfonate molecules have demonstrated inhibitory activity against key metabolic enzymes.
One study investigated a series of novel hybrid molecules containing a 4-sulfonate aryl group and found that they exhibited inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE). nih.govresearchgate.net Carbonic anhydrases are involved in pH regulation and fluid balance, including in the respiratory system, while AChE is a key enzyme in neurotransmission. The inhibition constants (Ki) for some of these compounds are detailed in the table below, indicating a potent level of inhibition. nih.govresearchgate.net
Table 1: Inhibition Constants (Ki) of a Novel Sulfonate-Containing Compound Against Metabolic Enzymes
| Enzyme | Inhibition Constant (Ki) in nM |
|---|---|
| Human Carbonic Anhydrase I (hCA I) | 25.084 ± 4.73 |
| Human Carbonic Anhydrase II (hCA II) | 32.325 ± 1.67 |
| Acetylcholinesterase (AChE) | 1.699 ± 0.25 |
Furthermore, studies on perfluoroalkyl sulfonates (PFASs) have shown they can inhibit the esterase activity of human serum albumin (HSA), with the degree of inhibition being concentration-dependent. rsc.org
Table 2: Inhibition of Human Serum Albumin (HSA) Esterase Activity by Perfluoroalkyl Sulfonates (PFASs)
| Compound | Concentration (mol L-1) | Remaining HSA Esterase Activity (%) |
|---|---|---|
| PFOS | 1.3 x 10-4 | 28.6% |
| PFHS | 1.3 x 10-4 | 43.2% |
| PFBS | 1.3 x 10-4 | 54.4% |
Additionally, research on guaiacol (B22219), the parent compound of potassium guaiacolsulfonate, has indicated that it can inhibit the expression of the cyclooxygenase-2 (COX-2) gene in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This suggests a potential anti-inflammatory mechanism that could be relevant to its therapeutic effects in respiratory conditions.
Currently, there is no available information in the scientific literature detailing preclinical ligand-receptor binding studies for potassium guaiacolsulfonate. The specific receptors to which this compound may bind to elicit its physiological effects have not been identified.
Intracellular Signaling Pathway Perturbations by Potassium Guaiacolsulfonate
Direct evidence of how potassium guaiacolsulfonate perturbs intracellular signaling pathways is scarce. However, studies on guaiacol provide some insights into potential mechanisms, particularly concerning secondary messenger systems.
There are no direct studies on the effect of potassium guaiacolsulfonate on common secondary messengers like cyclic AMP (cAMP) or cyclic GMP (cGMP). However, research on guaiacol has shown that it can affect intracellular calcium (Ca²⁺) levels. A study on the fungus Fusarium graminearum found that guaiacol can disrupt Ca²⁺ transport channels, leading to an increase in the intracellular Ca²⁺ concentration. frontiersin.org While this study was in a fungal model, it points to a potential mechanism of action involving the modulation of ion channels and calcium signaling. frontiersin.org
In another study using molluscan neurons, guaiacol was found to modulate A-type potassium currents. nih.gov Specifically, it moderately decreased the peak amplitude and increased the rate of inactivation of these currents in a dose-dependent manner. nih.gov Since potassium channels play a crucial role in setting the cell membrane potential, their modulation can indirectly influence voltage-gated calcium channels and thus intracellular calcium homeostasis.
Table 3: Effect of Guaiacol on A-type Potassium Currents in Molluscan Neurons
| Parameter | Effect of Guaiacol (0.01-0.1% w/v) |
|---|---|
| Peak Amplitude of A-currents | Moderately decreased |
| Rate of Inactivation of A-currents | Increased |
There is a lack of research on the specific gene expression and proteomic alterations induced by potassium guaiacolsulfonate. However, as mentioned previously, its parent compound, guaiacol, has been shown to inhibit lipopolysaccharide (LPS)-stimulated nuclear factor kappa B (NF-κB) activation and cyclooxygenase-2 (COX-2) gene expression in murine macrophage cells. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition by guaiacol suggests a potential mechanism for reducing inflammation at a transcriptional level. researchgate.net This finding points towards a possible anti-inflammatory role that could complement its expectorant properties.
Cellular Responses and Physiological Regulation in Model Systems
The primary physiological response attributed to potassium guaiacolsulfonate is its expectorant action. drugbank.commedchemexpress.com It is thought to work by stimulating the mucous membranes of the respiratory tract, which leads to an increased production of respiratory secretions that are less viscous. patsnap.compatsnap.com This facilitates the clearance of mucus from the airways. patsnap.com
At a cellular level, insights can be drawn from studies on guaiacol. In Fusarium graminearum, guaiacol was observed to cause damage to the cell membrane, leading to the extravasation of intracellular material. frontiersin.org This effect on membrane integrity, potentially linked to the disruption of Ca²⁺ transport, could be a contributing factor to its biological activity. frontiersin.org Furthermore, guaiacol has been noted to have slight anesthetic properties, which may help to soothe an irritated throat. patsnap.com
Influence on Organelle Function and Subcellular Processes
There is a complete absence of research on the influence of potassium guaiacolsulfonate on the function of cellular organelles or other subcellular processes. No studies have been published examining its effects on mitochondria, the endoplasmic reticulum, the Golgi apparatus, lysosomes, or the nucleus. Therefore, any potential impact on processes such as mitochondrial respiration, protein synthesis and trafficking, or lysosomal activity remains unknown.
Pharmacokinetic Research of Potassium Guaiacolsulfate in Pre Clinical Models
Absorption Dynamics in In Vitro and Ex Vivo Systems
The absorption of an orally administered drug determines its entry into systemic circulation. In vitro (cell-based) and ex vivo (tissue-based) models are crucial for predicting human intestinal absorption and identifying potential absorption barriers. medtechbcn.com
Membrane Permeability AssaysMembrane permeability assays are standard in vitro tools used to predict a drug's potential for passive diffusion across the intestinal epithelium.medtechbcn.comevotec.comThe Caco-2 cell line, derived from human colon adenocarcinoma, is considered a gold standard for this purpose.evotec.comenamine.netThese cells form a monolayer that mimics many features of the intestinal barrier, including the formation of tight junctions and the expression of various transport proteins.nih.govIn a typical assay, the compound is applied to one side of the monolayer (apical, representing the intestinal lumen), and its rate of appearance on the other side (basolateral, representing the bloodstream) is measured.enamine.net
Specific experimental data from Caco-2 or other permeability assays for potassium guaiacolsulfonate are not readily found in published literature. However, based on its chemical structure as a sulfonic acid salt, it is expected to be a water-soluble, polar molecule. Such compounds typically exhibit low passive permeability across lipid membranes.
Table 1: Theoretical Permeability Characteristics of Potassium Guaiacolsulfonate
| Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Passive Diffusion | Low | High polarity and ionic charge at physiological pH impede transit across the lipid bilayer of intestinal cells. |
| Primary Route | Likely Paracellular or Carrier-Mediated | Passage may occur through the tight junctions between cells or require transport proteins. |
Carrier-Mediated Transport MechanismsWhen passive diffusion is low, carrier-mediated transport often plays a significant role.abdn.ac.ukThese processes involve membrane proteins that bind to the drug molecule and facilitate its movement across the cell membrane.earthslab.comSuch transport can be passive (facilitated diffusion) or active (requiring energy) and may include influx transporters that move drugs into cells or efflux transporters (like P-glycoprotein) that pump them out.abdn.ac.ukearthslab.com
Given that potassium guaiacolsulfonate is an organic anion, its transport could theoretically be mediated by organic anion transporters (OATs) or other solute carriers present in the intestine. abdn.ac.uk Bidirectional Caco-2 assays can help identify the involvement of efflux transporters; if transport from the basolateral to the apical side is significantly higher than in the reverse direction, active efflux is indicated. evotec.com However, no specific studies confirming or identifying carrier-mediated transport for potassium guaiacolsulfonate are publicly available.
Distribution Patterns in Non-Human Biological Systems
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. bioivt.com It is influenced by factors such as blood flow, tissue permeability, and the binding of the drug to plasma and tissue proteins. bioivt.comabdn.ac.uk
Tissue Distribution Studies in Animal ModelsPreclinical tissue distribution studies, typically conducted in rodents, are essential for understanding where a drug accumulates in the body and for identifying potential target organs for efficacy or toxicity.bioivt.comresearchgate.netThese studies often involve administering a radiolabeled version of the compound and measuring radioactivity levels in various tissues at different time points.srce.hr
There are no specific published tissue distribution studies for potassium guaiacolsulfonate. Theoretically, as a polar and water-soluble compound with likely low lipid solubility, it would be expected to distribute primarily into the extracellular fluid. Significant penetration into highly lipophilic tissues, including the brain (across the blood-brain barrier), would be unlikely without the involvement of specific uptake transporters. nih.gov
Protein Binding DynamicsMany drugs bind reversibly to plasma proteins, primarily albumin for acidic drugs and alpha-1-acid glycoprotein (B1211001) for basic drugs.abdn.ac.ukpharmacy180.comOnly the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues, be metabolized, and be excreted.pharmacy180.comThe extent of protein binding can therefore significantly impact a drug's pharmacokinetic profile.nih.govStandard methods for measuring protein binding include equilibrium dialysis and ultrafiltration.nih.gov
Table 2: Key Parameters in Protein Binding Studies
| Parameter | Description | Significance |
|---|---|---|
| Fraction Unbound (fu) | The fraction of the drug in plasma that is not bound to protein. | Determines the concentration gradient for distribution and availability for metabolism/excretion. |
| Association Constant (Ka) | A measure of the affinity of the drug for the protein binding site. | Higher affinity results in a lower unbound fraction. |
| Binding Capacity | The maximum number of drug molecules that can bind per protein molecule. | Relates to the saturation of binding sites at high drug concentrations. |
Metabolic Transformation Pathways of Potassium Guaiacolsulfonate
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. This often occurs in the liver via Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions.
The metabolic fate of potassium guaiacolsulfonate has not been detailed in preclinical studies. The parent compound, guaiacol (B22219), is known to undergo metabolism. Furthermore, the structurally related expectorant guaifenesin (B1672422) is metabolized in the liver through oxidation and demethylation. corporate-ir.net Given that potassium guaiacolsulfonate already possesses a sulfonate group—a polar conjugate—it may be subject to limited further metabolism before excretion. It is possible that the guaiacol portion of the molecule could undergo additional Phase II conjugation, such as glucuronidation of the free hydroxyl group. However, without experimental data, this remains speculative.
Identification of Metabolites and Biotransformation Enzymes (In Vitro)
In the absence of specific data for potassium guaiacolsulfonate, the in vitro identification of metabolites and the enzymes responsible for their formation is a critical step in preclinical drug development. nih.gov This process typically involves incubating the parent compound with various biological matrices that contain metabolic enzymes.
Standard Methodologies:
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis). nih.gov Incubating potassium guaiacolsulfonate with liver microsomes from preclinical species (such as rats or dogs) in the presence of necessary cofactors like NADPH would be a standard approach to identify CYP-mediated metabolites.
Hepatocytes: Using whole liver cells (hepatocytes) provides a more complete picture of metabolism, as they contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)), which are responsible for conjugation reactions. nih.gov
Recombinant Enzymes: To pinpoint the specific enzymes involved, the compound can be incubated with individual, recombinantly expressed CYP or UGT enzymes.
The resulting samples from these incubations are then analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of any metabolites formed.
Metabolic Stability Profiling in Hepatic and Other Microsomal Systems
Metabolic stability assays are conducted to determine how quickly a compound is metabolized by liver enzymes. This information helps predict its half-life and clearance in the body.
Typical Experimental Design:
An in vitro metabolic stability assay for potassium guaiacolsulfonate would generally involve the following steps:
Incubation of a known concentration of potassium guaiacolsulfonate with a hepatic microsomal preparation from a relevant preclinical species.
The reaction is initiated by adding a cofactor, typically NADPH, to start the enzymatic process.
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction in the collected samples is stopped, and the concentration of the remaining parent compound is measured using LC-MS.
The rate of disappearance of the parent compound is then used to calculate key parameters, as outlined in the hypothetical data table below.
Table 1: Illustrative Data for Metabolic Stability Assessment (Hypothetical)
| Parameter | Description | Hypothetical Value |
| t1/2 (min) | Half-life: The time it takes for 50% of the compound to be metabolized. | Data Not Available |
| Clint (µL/min/mg protein) | Intrinsic Clearance: The inherent ability of the liver enzymes to metabolize the compound. | Data Not Available |
Elimination Kinetics in Pre-clinical Animal Models
Following the assessment of metabolism, in vivo studies in preclinical animal models are essential to understand how the compound and its metabolites are eliminated from the body.
Excretion Pathways and Rate Determination
To determine the primary routes of excretion, researchers would administer potassium guaiacolsulfonate to animal models (e.g., rats) and collect urine and feces over a set period. The concentration of the parent compound and any identified metabolites in these excreta would be quantified. This allows for the determination of the percentage of the dose eliminated through renal (urine) and fecal pathways. The rate of excretion can be determined by analyzing the concentration of the compound in plasma and excreta over time.
Clearance Mechanisms and Predictive Modeling
Clearance describes the rate at which a drug is removed from the body. It is a critical parameter for predicting appropriate dosing regimens.
Mechanisms of Clearance:
Hepatic Clearance: Elimination of the drug through metabolism in the liver and/or excretion into the bile.
Renal Clearance: Elimination of the drug through the kidneys into the urine.
Predictive Modeling:
In vitro data from metabolic stability assays can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance in preclinical species and, ultimately, in humans. These models use physiological parameters of the animal species (e.g., liver blood flow, liver weight) to scale the in vitro clearance rates to the whole organism. However, the accuracy of these predictions relies on having robust in vitro metabolism data, which is currently lacking for potassium guaiacolsulfonate.
Advanced Analytical and Spectroscopic Research Methodologies for Potassium Guaiacolsulfate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For potassium guaiacolsulfonate, both liquid and gas chromatography play vital roles in its analytical assessment.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like potassium guaiacolsulfonate. Its applications range from the separation of isomers to the validation of analytical methods for quality control.
Potassium guaiacolsulfonate is typically a mixture of two isomers: potassium 4-hydroxy-3-methoxy-benzenesulfonate and potassium 3-hydroxy-4-methoxy-benzenesulfonate. nih.gov The separation of these closely related isomers is a significant analytical challenge. Paired-ion HPLC has emerged as a successful technique for this purpose. This method involves the addition of a counter-ion to the mobile phase, which forms an ion pair with the charged analyte. This interaction enhances the retention of the ionic analytes on a reversed-phase column, allowing for their separation.
One established method utilizes tetrabutylammonium (B224687) as the counterion. nih.gov This approach has been demonstrated to not only separate the 4- and 5-guaiacolsulfonic acid isomers but also to resolve them from other components commonly found in pharmaceutical preparations. nih.gov A study successfully employed a Diamonsil C18 column with an isocratic mobile phase of methanol (B129727) and tetrabutylammonium dihydrogen phosphate (B84403) solution to resolve the two isomers, which were detected by UV at 254 nm. nih.gov
Ensuring the purity of pharmaceutical ingredients is critical. HPLC methods are developed and validated to provide reliable and reproducible quantification of potassium guaiacolsulfonate in various formulations. A validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder has been reported. wur.nlscispace.com This method employed a C8 column and a gradient mobile phase consisting of methanol and a 0.02 M solution of tetrabutylammonium sulfate (B86663). wur.nlscispace.com The method was validated for specificity, linearity, precision, accuracy, and robustness, proving its suitability for quality control applications. wur.nlscispace.com
The validation process ensures that the analytical method is reliable for its intended purpose. Key parameters that are evaluated include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy: The closeness of test results obtained by the method to the true value.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter | HPLC Method for Potassium Guaiacolsulfonate and Sodium Benzoate wur.nlscispace.com |
| Column | Analytical C8, 25°C |
| Mobile Phase | Gradient of methanol and 0.02 M tetrabutylammonium sulfate solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µl |
Gas Chromatography (GC) for Volatile Metabolites
While potassium guaiacolsulfonate itself is not suitable for direct GC analysis due to its low volatility, GC coupled with mass spectrometry (GC-MS) is an indispensable tool for the analysis of its potential volatile metabolites. The metabolism of the guaiacol (B22219) moiety can lead to the formation of more volatile compounds. To be analyzed by GC, these metabolites, particularly those containing polar functional groups like hydroxyl and carboxyl groups, often require a derivatization step to increase their volatility and thermal stability.
Common derivatization techniques for phenolic acids, which are potential metabolites, include silylation and alkylation. Silylation, for instance, replaces the active hydrogen in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A typical procedure for analyzing phenolic compounds in a biological matrix like urine would involve enzymatic hydrolysis to release conjugated metabolites, followed by extraction and derivatization before GC-MS analysis.
For example, a GC-MS method for the analysis of phenolic compounds in urine utilizes a VF-5 ms (B15284909) capillary column and a temperature-programmed oven to separate the derivatized analytes. nih.gov
| Parameter | Typical GC-MS Method for Phenolic Metabolites nih.gov |
| Derivatization | Silylation (e.g., with MSTFA) |
| Column | VF-5 ms (30 m × 0.25 mm ID, 0.25 μm film thickness) |
| Injector Temperature | 290 °C (splitless mode) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Example: 60°C hold, then ramp to 300°C |
| Detection | Mass Spectrometry (MS) |
Mass Spectrometry (MS) for Structural Elucidation and Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the structural elucidation of unknown compounds and the quantitative analysis of known substances. When coupled with a chromatographic separation technique, it provides a high degree of sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
LC-MS is the premier technique for the analysis of non-volatile metabolites in biological fluids. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. For potassium guaiacolsulfonate, LC-MS is crucial for identifying and quantifying the parent drug, its isomers, and its conjugated metabolites, such as glucuronides and sulfates, which are common metabolic products of phenolic compounds.
The analysis of drug conjugates like glucuronides and sulfates by LC-MS/MS is a well-established practice. These methods often utilize a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. Detection is typically performed using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
A study on the glucuronidation of vanillin (B372448), a potential metabolite of guaiacol, employed HPLC-MS/MS to identify the vanillin glucuronide. nih.gov Similarly, a validated LC-MS/MS method for vanillic acid in rat plasma used a C18 column with a gradient elution of 0.1% formic acid and acetonitrile, with detection in negative ion mode. nih.gov
| Parameter | Typical LC-MS/MS Method for Phenolic Acid Metabolites nih.gov |
| Column | Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Detection | Triple Quadrupole MS (Multiple Reaction Monitoring) |
This approach allows for the direct measurement of metabolites in complex biological matrices like plasma and urine, providing invaluable data for pharmacokinetic and metabolic studies of potassium guaiacolsulfonate.
Fragmentation Pattern Analysis for Novel Derivatives
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of novel derivatives of potassium guaiacolsulfonate. By analyzing the fragmentation patterns of the parent ion, researchers can deduce the structure of the original molecule. The fragmentation of potassium guaiacolsulfonate and its derivatives is influenced by the inherent structural features of the guaiacol and sulfonate moieties.
The fragmentation of aromatic sulfonates is well-characterized and typically involves the neutral loss of sulfur dioxide (SO₂), a fragment with a mass of 64 Da. This cleavage of the carbon-sulfur bond is a common pathway. Concurrently, the guaiacol structure introduces other predictable fragmentation routes. The protonated form of guaiacol and its derivatives are known to undergo the loss of methanol (CH₃OH), corresponding to a 32 Da fragment, and subsequent loss of carbon monoxide (CO), a 28 Da fragment.
Therefore, when analyzing novel derivatives of potassium guaiacolsulfonate, a series of characteristic neutral losses can be anticipated. For instance, a hypothetical ethylated derivative of potassium guaiacolsulfonate would be expected to exhibit not only the loss of SO₂ from the sulfonate group but also fragmentation related to the ethyl group, alongside the characteristic losses of methanol and carbon monoxide from the guaiacol core. The precise fragmentation pattern will, of course, be dependent on the nature and position of the novel substituent on the aromatic ring.
Table 1: Predicted Fragmentation Patterns for a Hypothetical Novel Potassium Guaiacolsulfonate Derivative
| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) | Key Fragment Ion |
| [M+H]⁺ | Loss of Sulfur Dioxide | 64 | [M+H - SO₂]⁺ |
| [M+H]⁺ | Loss of Methanol | 32 | [M+H - CH₃OH]⁺ |
| [M+H - CH₃OH]⁺ | Loss of Carbon Monoxide | 28 | [M+H - CH₃OH - CO]⁺ |
This table is predictive and based on established fragmentation patterns of related compounds.
Spectroscopic Characterization Techniques
Spectroscopic methods offer a non-destructive means to probe the intricate structural and conformational details of potassium guaiacolsulfonate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of molecules in solution. For potassium guaiacolsulfonate, which typically exists as a mixture of the 4-sulfonate and 5-sulfonate isomers, NMR is crucial for their individual identification and characterization. nih.govmagtechjournal.comresearchgate.net
The conformational preference of the methoxy (B1213986) and hydroxyl groups relative to the sulfonate group can be investigated using ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic environment, which is influenced by the positions of the substituents.
Table 2: Hypothetical ¹H and ¹³C NMR Data for Conformational Analysis of a Potassium Guaiacolsulfonate Isomer
| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | Aromatic CH | 6.8 - 7.5 | d, dd | 7.0 - 9.0 |
| ¹H | Methoxy OCH₃ | ~3.8 | s | - |
| ¹³C | Aromatic C-O | 145 - 155 | s | - |
| ¹³C | Aromatic C-S | 130 - 140 | s | - |
| ¹³C | Aromatic C-H | 110 - 125 | d | - |
| ¹³C | Methoxy OCH₃ | ~56 | q | - |
This table represents typical chemical shift ranges for substituted phenols and is for illustrative purposes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of potassium guaiacolsulfonate.
Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic functional groups within the molecule. The IR spectra of the potassium guaiacol-4-sulfonate and -5-sulfonate isomers exhibit significant differences, especially in the fingerprint region (below 1500 cm⁻¹), which allows for their differentiation. nih.gov Key vibrational bands include the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The broad O-H stretching vibration of the phenolic hydroxyl group is also a prominent feature, usually appearing in the region of 3200-3600 cm⁻¹. Additionally, C-O stretching vibrations from the methoxy and hydroxyl groups, as well as C=C stretching vibrations of the aromatic ring, contribute to the complexity of the spectrum.
Table 3: Characteristic Infrared Absorption Bands for Potassium Guaiacolsulfonate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Sulfonate S=O | Asymmetric Stretching | ~1350 | Strong |
| Sulfonate S=O | Symmetric Stretching | ~1175 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| C-O | Stretching | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The potassium guaiacol-4-sulfonate and -5-sulfonate isomers have been found to exhibit nearly identical UV absorption characteristics in solutions with a pH of 7 or lower. nih.govnih.gov However, in alkaline solutions (pH > 7), their UV spectra differ significantly. nih.govnih.gov This pH-dependent behavior is due to the deprotonation of the phenolic hydroxyl group. The resulting phenoxide ion has a more extended conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) and often an increase in molar absorptivity. The pKa values for the phenolic group of potassium guaiacol-4-sulfonate and -5-sulfonate have been estimated to be 8.74 and 9.16, respectively, which explains the spectral changes observed in alkaline conditions. nih.gov
Table 4: UV-Visible Absorption Characteristics of Potassium Guaiacolsulfonate Isomers
| Isomer | Condition | λmax (nm) | Molar Absorptivity (ε) |
| 4-sulfonate | pH ≤ 7 | ~280 | Not Reported |
| 5-sulfonate | pH ≤ 7 | ~280 | Not Reported |
| 4-sulfonate | pH > 9 | Shifted to longer λ | Increased |
| 5-sulfonate | pH > 9 | Shifted to longer λ | Increased |
Specific λmax and ε values are dependent on the exact pH and solvent and are not consistently reported in the literature.
Structure Activity Relationship Sar and Computational Studies of Potassium Guaiacolsulfate
Empirical Structure-Activity Relationship (SAR) Studies
Empirical SAR studies for potassium guaiacolsulfonate are not extensively detailed in publicly available literature, particularly concerning systematic structural modifications to modulate its expectorant activity. However, a correlative analysis can be inferred from the known properties of its core components: the guaiacol (B22219) skeleton and the sulfonate group. The expectorant action of guaiacol derivatives is generally attributed to their ability to irritate the gastric mucosa, which reflexively increases the secretion of water in the respiratory tract, thereby lowering the viscosity of mucus.
Guaiacol Core : The foundational structure, 2-methoxyphenol (guaiacol), is considered the primary active moiety. The phenolic hydroxyl group and the adjacent methoxy (B1213986) group are crucial. The hydroxyl group can participate in hydrogen bonding, while the methoxy group influences the molecule's lipophilicity and electronic properties.
While specific studies detailing the synthesis and testing of a series of analogs are scarce, a qualitative analysis suggests that modifications to any of these groups would significantly impact activity. For example, removing the hydroxyl or methoxy group would fundamentally alter its character, likely diminishing its expectorant properties. Altering the sulfonate group to a less polar functional group would decrease solubility, hindering its formulation and bioavailability.
| Functional Group | Position | Likely Contribution to Biological Activity | Impact of Modification |
|---|---|---|---|
| Hydroxyl (-OH) | 1 | Essential for antioxidant properties and potential receptor interactions through hydrogen bonding. Contributes to the irritant effect that triggers reflex secretion. | Alkylation or removal would likely decrease or abolish expectorant activity. |
| Methoxy (-OCH3) | 2 | Modulates the acidity of the phenolic proton and influences lipophilicity, affecting membrane passage and distribution. | Modification to a larger alkoxy group could increase lipophilicity but might introduce steric hindrance. |
| Potassium Sulfonate (-SO3K) | 4 (major isomer) | Confers high water solubility, which is critical for oral formulations and bioavailability. Ensures the molecule is ionized at physiological pH. | Replacement with a non-ionizable or less polar group would drastically reduce water solubility. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of potassium guaiacolsulfonate and the requirements for expectorant activity, a hypothetical pharmacophore can be proposed.
The key pharmacophoric features for its expectorant action would likely include:
An Aromatic Ring: Serving as a rigid scaffold for the appended functional groups.
A Hydrogen Bond Donor: The phenolic hydroxyl group is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor: The oxygen atoms of the methoxy and sulfonate groups, as well as the hydroxyl group, can act as hydrogen bond acceptors.
A Negative Ionizable Feature: The sulfonate group provides a persistent negative charge at physiological pH, which is crucial for its high polarity and solubility.
These features define the essential steric and electronic properties required for the molecule to exert its effect. Any molecule that spatially arranges these key features in a similar orientation could be hypothesized to have potential expectorant activity.
Computational Chemistry and Molecular Modeling Approaches
In the absence of extensive empirical SAR data, computational methods offer a powerful alternative to probe the properties of potassium guaiacolsulfonate at a molecular level. These techniques can calculate electronic properties, simulate dynamic behavior, and predict potential interactions with biological targets.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties of a molecule, which govern its reactivity and interactions. While specific, in-depth quantum chemical studies on potassium guaiacolsulfonate are not widely published, computed property data is available from chemical databases. These properties provide a quantitative look at the molecule's characteristics.
For its parent molecule, guaiacolsulfonic acid, properties such as the logarithm of the octanol-water partition coefficient (AlogP), topological polar surface area (TPSA), and acid dissociation constant (pKa) have been calculated.
Topological Polar Surface Area (TPSA): This is a descriptor that correlates well with passive molecular transport through membranes. The calculated TPSA for guaiacolsulfonic acid is relatively high, consistent with a molecule that has significant polar character due to its hydroxyl and sulfonic acid groups.
AlogP: This value is a measure of a compound's lipophilicity. A low AlogP value indicates hydrophilicity (good water solubility), which is consistent with the highly polar nature of the sulfonate group.
pKa: The calculated acidic pKa is very low, indicating that the sulfonic acid group is a strong acid and will be fully deprotonated (negatively charged) at physiological pH.
| Property | Computed Value | Implication |
|---|---|---|
| Molecular Weight | 204.20 g/mol | Indicates a relatively small molecule. |
| AlogP | 0.65 - 0.69 | Suggests low lipophilicity and high water solubility. |
| Topological Polar Surface Area (TPSA) | 96 Ų | Indicates significant polarity, likely limiting passive diffusion across cell membranes. nih.gov |
| Hydrogen Bond Donors | 2 | Refers to the hydroxyl group and the sulfonic acid proton. nih.gov |
| Hydrogen Bond Acceptors | 6 | Refers to the oxygen atoms in the hydroxyl, methoxy, and sulfonate groups. nih.gov |
| Acidic pKa | -2.58 | Indicates the sulfonic acid is very strong and fully ionized at physiological pH. ebi.ac.uk |
More advanced quantum calculations could further elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity, and generate electrostatic potential maps to visualize the charge distribution across the molecule.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of potassium guaiacolsulfonate, typically in a simulated aqueous environment, would provide valuable insights into its dynamic behavior and conformational preferences.
Such a simulation would allow for the analysis of:
Conformational Flexibility: The molecule has several rotatable bonds, specifically the C-O bond of the methoxy group and the C-S bond of the sulfonate group. MD simulations could reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This helps to understand which shapes the molecule is most likely to adopt in solution.
Hydration Shell: MD can model the arrangement of water molecules around the polar and nonpolar parts of potassium guaiacolsulfonate. The strong negative charge of the sulfonate group and the polar hydroxyl group would be expected to organize a well-defined hydration shell, which is critical to its solubility and interactions in a biological milieu.
Interaction with Ions: The simulation would also model the interaction between the guaiacolsulfonate anion and the potassium counter-ion (K+), determining whether they exist as a tight ion pair or as solvent-separated ions in solution.
Although specific MD simulation studies for potassium guaiacolsulfonate have not been identified in the literature, this technique remains a powerful tool for exploring the dynamic nature of the molecule that is not apparent from static structural models.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most often used to predict the binding of a small molecule drug to a specific protein target. Virtual screening then uses docking to rapidly assess large libraries of compounds for their potential to bind to a biological target.
A significant challenge in applying these methods to potassium guaiacolsulfonate is that its primary mechanism as an expectorant is not believed to involve binding to a single, specific protein receptor with high affinity. As mentioned, its action is thought to be mediated by a generalized irritation of the gastric mucosa, leading to a neurological reflex. This type of mechanism is not amenable to classical protein-ligand docking studies.
If a specific protein target were to be identified for either its primary action or any secondary effects, docking could then be employed. In such a scenario, a 3D model of the target protein's binding site would be used. The conformationally flexible potassium guaiacolsulfonate molecule would be placed into this site in various orientations, and a scoring function would be used to estimate the binding affinity for each pose. This could help predict whether the molecule is likely to bind and could guide the design of new analogs with improved affinity. However, without a known target, docking and virtual screening for target prediction remain speculative for this compound.
In Silico Prediction of Biological Interactions
In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. nrfhh.commdpi.compensoft.net These techniques are instrumental in understanding the molecular basis of a drug's mechanism of action and in the discovery of new drug candidates.
Similar to QSAR studies, there is a distinct lack of published research on the in silico prediction of the biological interactions of potassium guaiacolsulfonate. While its expectorant properties are generally attributed to its ability to thin and loosen mucus in the airways, the specific molecular targets through which it exerts this effect have not been elucidated and studied using computational methods like molecular docking.
Hypothetical Molecular Docking Study
To illustrate how in silico methods could be applied to potassium guaiacolsulfonate, one could propose a molecular docking study to investigate its interaction with a potential protein target involved in mucus regulation. A plausible, though hypothetical, target could be a mucin protein or an enzyme involved in mucin production or secretion.
The steps of such a study would include:
Target and Ligand Preparation: A three-dimensional structure of the target protein would be obtained from a protein data bank or generated through homology modeling. The 3D structure of potassium guaiacolsulfonate would also be prepared.
Docking Simulation: A molecular docking program would be used to predict the most likely binding poses of potassium guaiacolsulfonate within the active or allosteric sites of the target protein.
Analysis of Interactions: The predicted binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the ligand and the protein's amino acid residues.
The results of such a study could provide valuable insights into the potential mechanism of action of potassium guaiacolsulfonate at the molecular level. For example, it might be hypothesized that the sulfonate group of potassium guaiacolsulfonate forms key hydrogen bonds with specific residues in the active site of a mucin-modifying enzyme, thereby inhibiting its activity and leading to a decrease in mucus viscosity.
Hypothetical Docking Results for Potassium Guaiacolsulfonate with a Mucin-Modifying Enzyme
| Parameter | Value |
| Binding Affinity (kcal/mol) | -6.5 |
| Interacting Residues | Arg124, Ser235, Tyr301 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | Trp86, Phe330 |
This table is for illustrative purposes only and does not represent actual experimental data.
Emerging Research Directions and Theoretical Frameworks for Potassium Guaiacolsulfate
Hypotheses on Unconventional Biological Roles and Interactions
Future research may unveil roles for potassium guaiacolsulfonate beyond its secretolytic activity. Its chemical structure, a substituted aromatic sulfonic acid, provides a basis for hypothesizing additional biological interactions.
Anti-inflammatory and Antioxidant Properties: Given the presence of a guaiacol (B22219) moiety, which is a phenolic derivative, there is a theoretical basis for investigating potential antioxidant and anti-inflammatory effects. Chronic respiratory diseases are often characterized by inflammation and oxidative stress, suggesting that a compound with dual expectorant and anti-inflammatory or antioxidant properties could offer therapeutic advantages.
Modulation of Ion Channels: The regulation of mucus viscosity and secretion is intricately linked to ion transport in airway epithelial cells. Future studies could explore whether potassium guaiacolsulfonate directly or indirectly modulates key ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), which could have implications for diseases like cystic fibrosis.
Interactions with Cellular Receptors: While expectorants are generally thought to have a local effect in the airways, the possibility of systemic absorption and interaction with various cellular receptors cannot be entirely ruled out. Research into its metabolic fate could reveal metabolites with distinct biological activities and potential off-target effects. For instance, some drugs are known to interact with G-protein coupled receptors (GPCRs) or other signaling pathways that could influence cellular processes beyond mucus secretion.
| Potential Unconventional Role | Rationale | Potential Research Focus |
| Anti-inflammatory Effects | Phenolic structure, common in anti-inflammatory compounds. | In vitro assays for inflammatory markers (e.g., cytokines) in respiratory cell lines. |
| Antioxidant Activity | Guaiacol moiety can potentially scavenge free radicals. | Measurement of antioxidant capacity in biochemical assays. |
| Ion Channel Modulation | Link between ion transport and mucus secretion. | Patch-clamp studies on airway epithelial cells to assess effects on key ion channels. |
| Receptor Binding | Potential for systemic effects and off-target interactions. | Radioligand binding assays and computational docking studies. |
Exploration of Novel Methodologies for Research on the Chemical Compound
Advancements in research methodologies offer new avenues for a more profound understanding of potassium guaiacolsulfonate.
High-Throughput Screening (HTS): HTS platforms can be employed to screen for novel biological targets of potassium guaiacolsulfonate and its metabolites. This could expedite the discovery of unconventional biological roles.
Computational Modeling and Simulation: In silico approaches, such as molecular docking and molecular dynamics simulations, can predict the binding affinity of potassium guaiacolsulfonate with various proteins and receptors. nih.gov These computational tools can help prioritize experimental studies and provide insights into its mechanism of action at a molecular level.
'Omics' Technologies: The application of genomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to potassium guaiacolsulfonate. For example, proteomics could identify changes in protein expression in airway cells following treatment, potentially revealing novel pathways affected by the compound.
| Methodology | Application to Potassium Guaiacolsulfonate Research | Potential Outcome |
| High-Throughput Screening | Screening against a library of known biological targets. | Identification of novel cellular targets and pathways. |
| Computational Modeling | Predicting interactions with proteins and receptors. | Hypothesis generation for mechanism of action and off-target effects. |
| Proteomics | Analyzing changes in protein expression in response to treatment. | Uncovering novel biological pathways modulated by the compound. |
| Metabolomics | Studying the metabolic fate and identifying bioactive metabolites. | Understanding the complete biotransformation and identifying active metabolites. |
Interdisciplinary Approaches in Guaiacolsulfate Chemistry and Biology
A comprehensive understanding of potassium guaiacolsulfonate necessitates a convergence of expertise from various scientific disciplines. The complexity of respiratory diseases and drug action calls for collaborative efforts. nih.govcriver.com
Chemical Biology: This field can be instrumental in developing chemical probes based on the potassium guaiacolsulfonate scaffold. These probes can be used to identify its direct binding partners in cells, providing definitive evidence of its molecular targets.
Systems Biology: By integrating experimental data from 'omics' technologies with computational models, systems biology can create a holistic picture of how potassium guaiacolsulfonate affects cellular networks. nih.govfrontiersin.org This approach is crucial for understanding the polypharmacology of drugs, where a single compound may interact with multiple targets.
Pharmacogenomics: Investigating how genetic variations influence an individual's response to potassium guaiacolsulfonate could pave the way for personalized medicine. nih.govimperial.ac.uktaylorfrancis.com Identifying genetic markers associated with efficacy or adverse effects would enable tailored therapeutic strategies for patients with respiratory conditions.
Challenges and Opportunities in Comprehensive Mechanistic Elucidation
Despite its long-standing use, a complete picture of the mechanism of action of potassium guaiacolsulfonate remains to be fully elucidated.
Challenges:
Complexity of Mucociliary Clearance: The process of mucus production and clearance is multifactorial, involving various cell types, signaling pathways, and biophysical properties of mucus. nih.govnih.govnih.gov Isolating the precise effect of a single agent within this complex system is a significant challenge.
Lack of Specific Biomarkers: The absence of validated biomarkers to quantify the effects of expectorants in clinical settings makes it difficult to objectively assess their efficacy and compare different agents.
In Vitro to In Vivo Translation: Findings from cell culture and animal models may not always accurately predict the clinical response in humans, highlighting the need for more sophisticated and relevant preclinical models.
Opportunities:
Drug Repurposing: A deeper understanding of the molecular mechanisms of potassium guaiacolsulfonate could open up opportunities for its use in other diseases where mucus hypersecretion or inflammation are contributing factors.
Combination Therapies: Elucidating its mechanism of action could inform the rational design of combination therapies. For instance, combining potassium guaiacolsulfonate with drugs that target other aspects of respiratory disease pathology could lead to synergistic effects and improved patient outcomes.
Advanced Imaging Techniques: The development of novel imaging techniques to visualize and quantify mucociliary clearance in real-time in humans could provide a more accurate assessment of the effects of secretolytic agents.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying potassium guaiacolsulfate in experimental samples?
- Methodology : Use UV-Vis spectrophotometry to compare absorption spectra against reference standards. Prepare a solution of 0.25 g this compound in 500 mL water, dilute to 100 mL with pH 7.0 phosphate buffer, and measure absorbance at relevant wavelengths . Confirm potassium content via qualitative tests (e.g., flame photometry or precipitation reactions) .
Q. How can researchers determine the solubility profile of this compound under varying pH conditions?
- Methodology : Conduct solubility studies by dissolving the compound in aqueous buffers across a pH range (e.g., 2–12). Monitor solubility gravimetrically or via turbidimetry, and correlate results with pH to identify optimal dissolution conditions .
Q. What standardized protocols exist for quantifying this compound purity in pharmaceutical formulations?
- Methodology : Employ pharmacopeial guidelines (e.g., USP) for heavy metal testing (atomic absorption spectroscopy) and microbial limits (agar plate counts). Cross-validate results with HPLC-MS for trace impurities .
Advanced Research Questions
Q. How should researchers design stability studies to assess this compound degradation under accelerated storage conditions?
- Methodology : Use ICH Q1A guidelines to expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., oxidation byproducts). Apply Arrhenius kinetics to predict shelf-life .
Q. What strategies resolve contradictory data in studies evaluating this compound’s bioavailability across animal models?
- Methodology : Conduct meta-analyses using PRISMA frameworks to systematically review preclinical studies. Stratify data by species, dosage, and administration routes. Use multivariate regression to identify confounding variables (e.g., metabolic differences) .
Q. How can computational modeling improve understanding of this compound’s interactions with biological membranes?
- Methodology : Apply molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer permeation. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) and correlate with logP values .
Q. What experimental designs mitigate bias in studies investigating this compound’s antitussive efficacy?
- Methodology : Implement double-blind, randomized controlled trials (RCTs) with placebo comparators. Use PICOT criteria to define cohorts (e.g., Population: adults with chronic cough; Outcome: cough frequency reduction). Apply CONSORT guidelines for reporting .
Q. How do researchers address reproducibility challenges in synthesizing this compound with consistent sulfonation levels?
- Methodology : Optimize reaction conditions (temperature, stoichiometry) via Design of Experiments (DoE). Characterize batches using FT-IR (sulfonate S=O peaks) and titrimetric assays. Share protocols via platforms like Zenodo for peer validation .
Methodological Frameworks
- For Systematic Reviews : Follow PRISMA checklists for transparency in literature screening, data extraction, and bias assessment .
- For Data Contradictions : Use scoping studies to map evidence gaps and contextualize discrepancies (e.g., Arksey & O’Malley’s framework) .
- For Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
